molecular formula C11H13F2NO B1343970 3-(3,4-Difluorophenoxy)piperidine CAS No. 946714-62-1

3-(3,4-Difluorophenoxy)piperidine

Cat. No.: B1343970
CAS No.: 946714-62-1
M. Wt: 213.22 g/mol
InChI Key: NDRPULUTXCJBDC-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenoxy)piperidine: is a piperidine derivative with the molecular formula C11H13F2NO . This compound is characterized by the presence of a piperidine ring substituted with a 3,4-difluorophenoxy group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenoxy)piperidine typically involves the reaction of 3,4-difluorophenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Difluorophenoxy)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(3,4-Difluorophenoxy)piperidine is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • 3-(4-Fluorophenoxy)piperidine
  • 3-(3,5-Difluorophenoxy)piperidine
  • 3-(3,4-Dichlorophenoxy)piperidine

Comparison: 3-(3,4-Difluorophenoxy)piperidine is unique due to the presence of two fluorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-(3,4-difluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRPULUTXCJBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647918
Record name 3-(3,4-Difluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-62-1
Record name 3-(3,4-Difluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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